molecular formula C12H17Cl2N3 B2478540 2-(3-Aminopiperidin-1-yl)benzonitrile;dihydrochloride CAS No. 2309457-17-6

2-(3-Aminopiperidin-1-yl)benzonitrile;dihydrochloride

Cat. No.: B2478540
CAS No.: 2309457-17-6
M. Wt: 274.19
InChI Key: ZYKFSYVJGKFYFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Aminopiperidin-1-yl)benzonitrile;dihydrochloride is a chemical compound with the molecular formula C12H15N3.2ClH. It is commonly used in pharmaceutical research and development due to its unique chemical properties and potential therapeutic applications .

Scientific Research Applications

1. Synthesis of HIV-1 Reverse Transcriptase Inhibitors

4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an intermediate related to 2-(3-aminopiperidin-1-yl)benzonitrile;dihydrochloride, is significant in synthesizing diarylpyrimidine HIV-1 reverse transcriptase inhibitors. Its synthesis from 2-thiouracil involves methylation and subsequent reactions to yield the desired compound, confirming its importance in antiviral research (Ju Xiu-lia, 2015).

2. Anti-Inflammatory and Analgesic Properties

Some dihydrochlorides, including compounds structurally related to this compound, have shown promising anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. This highlights their potential therapeutic applications in inflammation and pain management (Геворгян et al., 2017).

3. Importance in Natural Products and Pharmaceuticals

3-Aminopiperidine derivatives, including those related to this compound, are important structural units in many natural products and pharmaceutical drugs. Their synthesis via rhodium-catalyzed asymmetric hydrogenation showcases their broad range of biological activities and their significance in pharmaceutical research (Royal et al., 2016).

4. Synthesis Methodologies

Research on the synthesis methodologies for compounds like (R)-3-aminopiperidine dihydrochloride, which is structurally similar to this compound, demonstrates the complex processes involved in creating these compounds. This includes chiral separation and Boc protection, highlighting the intricate methods required in chemical synthesis (Jiang Jie-yin, 2015).

5. Role in DPP-4 Inhibition for Diabetes Management

The compound is structurally similar to FDA-approved diabetes drugs like alogliptin, which is used as a query to screen for potential dipeptidyl peptidase-4 (DPP-4) inhibitors. This indicates its potential application in managing type 2 diabetes mellitus (Istrate & Crisan, 2022).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminopiperidin-1-yl)benzonitrile;dihydrochloride typically involves the reaction of 3-aminopiperidine with benzonitrile under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

**Industrial Production

Properties

IUPAC Name

2-(3-aminopiperidin-1-yl)benzonitrile;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c13-8-10-4-1-2-6-12(10)15-7-3-5-11(14)9-15;;/h1-2,4,6,11H,3,5,7,9,14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKFSYVJGKFYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2C#N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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